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Compound of Interest

Compound Name: Furosine dihydrochloride

Cat. No.: B570518 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid

hydrolysis of Amadori products, which are created in the early stages of the Maillard reaction.

[1] The Maillard reaction, a non-enzymatic browning process between amino acids and

reducing sugars, can occur during food processing and storage, particularly with heat

treatment.[2][3] The concentration of furosine is a key indicator of the intensity of heat

treatment and the extent of thermal damage to proteins, especially the loss of nutritionally

valuable lysine.[1][2][3] Therefore, its accurate quantification is crucial for quality control in the

food and dairy industries.[3] This application note details a robust and reliable ion-pair

reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the

determination of furosine with UV detection.

Principle of the Method

The analysis begins with the acid hydrolysis of a sample to convert the lysine-sugar

compounds (Amadori products) into the more stable furosine.[2] Furosine is a relatively polar

molecule, making its retention on a standard non-polar C18 reversed-phase column

challenging. To overcome this, an ion-pairing reagent is added to the mobile phase. This

reagent, typically an alkyl sulfonate like sodium heptanesulfonate or an acid like trifluoroacetic

acid (TFA), possesses a hydrophobic tail and a charged head group.[4] The hydrophobic tail

adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface. The charged
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head group then forms an ion pair with the oppositely charged furosine molecule, enhancing its

retention on the column and allowing for effective separation from other sample matrix

components.[4] Quantification is achieved by monitoring the column eluent with a UV detector

at 280 nm, the wavelength at which furosine exhibits maximum absorbance.[2][5]
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Caption: Principle of Ion-Pair Reversed-Phase Chromatography for Furosine.
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Experimental Protocols
Reagents and Materials

Reagents: Furosine dihydrochloride standard (≥99% purity), Hydrochloric acid (HCl,

analytical grade, e.g., 37%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium

heptanesulfonate (ion-pair reagent), Trifluoroacetic acid (TFA, HPLC grade), and ultrapure

water.[3][6]

Equipment: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x

4.6 mm, 5 µm), solid-phase extraction (SPE) C18 cartridges (e.g., 500 mg), screw-cap Pyrex

vials with PTFE-faced septa, heating block or oven (110°C), vacuum evaporator, filtration

apparatus (0.22 µm or 0.45 µm filters), and standard laboratory glassware.[3][5][6]

Standard Solution Preparation
Stock Solution: Accurately weigh a known amount of furosine standard and dissolve it in

ultrapure water to prepare a stock solution (e.g., 200 µg/mL).[3]

Working Standards: Perform serial dilutions of the stock solution with the mobile phase or a

suitable diluent (e.g., water:acetonitrile:formic acid at 95:5:0.2) to create a series of working

standards for the calibration curve (e.g., 0.5 to 100 µg/mL).[3][5]

Sample Preparation Protocol
Sample Hydrolysis:

Accurately weigh the sample (e.g., 150 mg for cereals, 2 mL for milk) into a screw-cap

Pyrex vial.[5][6]

Add an appropriate volume of ~10.6 M HCl (e.g., 4.5 - 6 mL).[5][6]

Flush the vial with an inert gas (e.g., nitrogen or helium) for 2 minutes to expel oxygen.[5]

[6]

Seal the vial tightly and heat at 110°C for 23-24 hours.[5][6]

Hydrolysate Filtration:
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Cool the hydrolysate to room temperature.

Filter the solution through a medium-grade paper filter (e.g., Whatman 595½) to remove

particulate matter.[5][6]

Solid-Phase Extraction (SPE) Cleanup:

Pre-condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of

ultrapure water.[1][5]

Apply a 0.5 mL aliquot of the filtered hydrolysate to the cartridge.[5][6]

Elute the furosine from the cartridge using 3 mL of 3 M HCl.[1][5]

Final Preparation:

Evaporate the eluate to dryness under a vacuum.[5][6]

Reconstitute the dried residue in a known volume (e.g., 3 mL) of a solvent mixture, such

as water, acetonitrile, and formic acid (95:5:0.2, v/v/v).[5]

Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial before

injection.[6]
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Caption: Experimental Workflow for Furosine Determination.
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Chromatographic Conditions
Two common sets of conditions are provided below. Method A uses sodium heptanesulfonate,

while Method B uses TFA as the ion-pairing agent.

Parameter Method A (Isocratic)[5][7] Method B (Gradient)[3][6]

Column C18, 5 µm, 250 x 4.6 mm C18, 5 µm, 250 x 4.6 mm

Mobile Phase

5 mM Sodium Heptane

Sulfonate with 20% Acetonitrile

and 0.2% Formic Acid in water.

A: 0.1% TFA in waterB:

Methanol or Acetonitrile

Elution Mode Isocratic
Gradient (specifics to be

optimized)

Flow Rate 1.2 mL/min 0.6 mL/min

Column Temp. Ambient or 30°C 30°C

Detection UV at 280 nm UV at 280 nm

Injection Vol. 50 µL 10 µL

Run Time ~10 min ~30 min

Data and Method Performance
The performance characteristics of the IP-RP-HPLC method for furosine have been validated

across multiple studies, demonstrating its reliability and sensitivity. The following table

summarizes typical quantitative data.
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Performance Parameter Typical Value / Range

Typical Retention Time ~8 - 9 minutes[3][5]

Linearity Range 0.3 - 128 µg/mL[1][3]

Correlation Coefficient (R²) > 0.999[1][3]

Limit of Detection (LOD) 1.42 pmol[5][8]

Limit of Quantification (LOQ) ~0.25 mg/L[9]

Precision (RSD%) Intra-day: < 4%Inter-day: < 2%[5]

Recovery 94% - 99%[10]

Conclusion

The ion-pair reversed-phase HPLC method provides a specific, sensitive, and reproducible

approach for the quantification of furosine in various matrices. The detailed protocol, from

sample hydrolysis to chromatographic analysis, ensures reliable results for assessing thermal

processing damage and controlling the nutritional quality of food and dairy products. The

method's robust performance makes it an invaluable tool for quality assurance laboratories and

researchers in food science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.cerealsgrains.org/publications/cc/backissues/1996/Documents/73_729.pdf
https://www.agriscigroup.us/articles/IJASFT-5-144.php
https://academic.oup.com/chromsci/article-pdf/40/2/87/1059466/40-2-87.pdf
https://www.researchgate.net/publication/11480766_Influence_of_Hydrolysis_Purification_and_Calibration_Method_on_Furosine_Determination_Using_Ion-Pair_Reversed-Phase_High-Performance_Liquid_Chromatography
https://pubmed.ncbi.nlm.nih.gov/22887159/
https://pubmed.ncbi.nlm.nih.gov/22887159/
https://pubmed.ncbi.nlm.nih.gov/19916384/
https://pubmed.ncbi.nlm.nih.gov/19916384/
https://www.benchchem.com/product/b570518#ion-pair-reversed-phase-hplc-method-for-furosine-determination
https://www.benchchem.com/product/b570518#ion-pair-reversed-phase-hplc-method-for-furosine-determination
https://www.benchchem.com/product/b570518#ion-pair-reversed-phase-hplc-method-for-furosine-determination
https://www.benchchem.com/product/b570518#ion-pair-reversed-phase-hplc-method-for-furosine-determination
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b570518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

